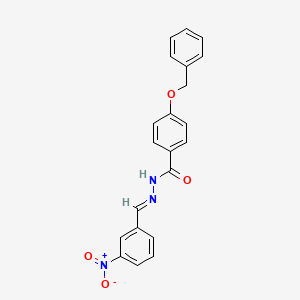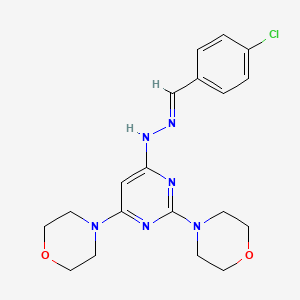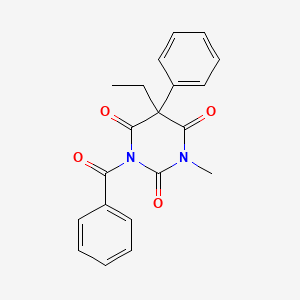![molecular formula C17H18F3NO B3861731 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3861731.png)
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine
説明
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine, also known as O-4310, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein that is found in the brain and other tissues. Sigma-1 receptors have been implicated in a variety of physiological processes, including pain perception, mood regulation, and drug addiction. As such, there is significant interest in understanding the effects of O-4310 on these processes.
作用機序
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are located in the endoplasmic reticulum of cells and have been implicated in a variety of physiological processes. The exact mechanism of action of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is not fully understood, but it is thought to modulate the activity of sigma-1 receptors in the brain and other tissues.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
One advantage of using 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine in lab experiments is that it is a selective antagonist of the sigma-1 receptor, which allows for more precise manipulation of this target. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have relatively low toxicity in animal models. One limitation of using 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine is that it is not currently approved for human use, which limits its potential clinical applications.
将来の方向性
There are several potential future directions for research on 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine. One area of interest is in the study of the role of sigma-1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine may have potential applications in the treatment of chronic pain and mood disorders. Further research is needed to fully understand the potential uses of 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine in scientific research.
科学的研究の応用
2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been studied extensively for its potential use in scientific research. One area of interest is in the study of pain perception. Sigma-1 receptors have been implicated in the modulation of pain, and 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to have analgesic effects in animal models. Additionally, 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been studied for its potential use in the treatment of drug addiction. Sigma-1 receptors have been shown to play a role in the development of drug dependence, and 2-(3-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(3-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-22-16-7-3-4-13(11-16)8-9-21-12-14-5-2-6-15(10-14)17(18,19)20/h2-7,10-11,21H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAQBUGDIXAVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(4-acetylbenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861650.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)

![ethyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3861661.png)
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3861671.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)


![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3861720.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3861734.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)